2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid
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Overview
Description
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, also known as PPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
Green Chemistry Applications
Phloretic acid, a phenolic compound related to the structural theme of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid, is explored as a renewable building block for polybenzoxazine materials. Its use in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation presents a sustainable alternative to phenol, demonstrating applications in developing materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Acerina Trejo-Machin et al., 2017).
Conducting Polymers and Electrochromic Properties
The synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers showcases applications in electrochemical and chemical polymerization, leading to materials with potential uses in electrochromic devices and conductivity measurements (B. Bingöl et al., 2005).
Corrosion Inhibition
Research into pyrazoline derivatives, including compounds structurally similar to this compound, has demonstrated their potential role in corrosion inhibition of mild steel in hydrochloric acid solution. Experimental and computational studies highlight their effectiveness, indicating applications in industries where corrosion resistance is crucial (H. Lgaz et al., 2020).
Synthesis and Characterization of Polymeric and Small Molecule Compounds
The synthesis and characterization of novel compounds, such as succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, reveal their applications in the creation of conducting copolymers. These materials' electrochemical and spectroelectrochemical properties suggest uses in electronics and materials science (M. Ertas et al., 2004).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives with core structures related to this compound have been explored for their hypolipidemic, anticancer, and anti-inflammatory activities. The synthesis of novel benzimidazole derivatives from phenoxyacetic acid showcases the potential for developing new therapeutic agents (M. Shaharyar et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid are currently unknown
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structure in many biologically active compounds .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBVGMHULTJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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